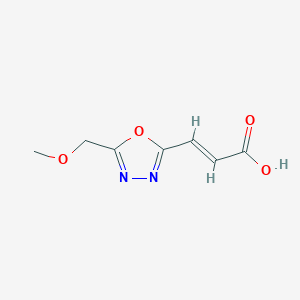![molecular formula C8H16ClNO2 B13477018 (4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)
(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a bicyclic compound containing an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is often used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the reaction of a bicyclic precursor with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a bicyclic ketone followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, amination, and crystallization to obtain the final hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure but lacks the oxabicyclic ring.
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride: Similar bicyclic structure with different functional group positioning.
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine hydrochloride: Contains a methyl group and different functional groups.
Uniqueness
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is unique due to its specific combination of amino and hydroxyl groups within a bicyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H |
InChI-Schlüssel |
HZNNNZLEJOITEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)

![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)



![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)





![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)

